

Comparative analysis of flavanone content in different citrus varieties

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A comparative analysis of **flavanone** content in different citrus varieties reveals significant variations in the concentration and composition of these bioactive compounds across species and cultivars. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the analytical workflow.

Comparative Flavanone Content in Citrus Varieties

Flavanones are the predominant class of flavonoids in citrus fruits, with hesperidin and naringin being the most well-known for their health-promoting properties.[1] The type and concentration of **flavanone**s differ significantly among various citrus species. For instance, sweet oranges (Citrus sinensis) and tangerines (Citrus reticulata) are rich in hesperidin, while grapefruit (Citrus paradisi) is characterized by high levels of naringin, which contributes to its bitter taste.[2][3][4] Lemons (Citrus limon) are a notable source of eriocitrin.[5]

The distribution of **flavanone**s also varies within the fruit, with the peel, pith, and membranes generally containing higher concentrations than the juice vesicles.[1][4][6] Factors such as fruit maturity, growing conditions, and post-harvest handling can also influence **flavanone** content. [7][8]

The following table summarizes the **flavanone** content in various citrus fruits, compiled from multiple analytical studies. All values are expressed in mg per 100g of the edible portion (fruit or juice) and are presented as aglycones for consistency.



Table 1: Comparative Flavanone Content in Different Citrus Varieties (mg/100g edible portion)

Citrus Variety	Total Flavanon es (Summed Means)	Hesperidi n	Naringin	Narirutin	Eriocitrin	Other Flavanon es
Sweet Orange (C. sinensis)	17[2]	15[2]	-	Present[2]	-	Didymin
Tangerine/ Mandarin (C. reticulata)	23 - 26.4[2]	19[2]	0.54 - 0.65 (peel)[4]	7.66 - 15.3 (peel)[4]	-	Neohesperi din, Poncirin
Tangor	25[2]	15[2]	-	Present[2]	-	
Tangelo	30[2]	Present	Present	Present	-	_
Grapefruit (C. paradisi)	27[3][9]	3[3]	17[3]	5[3]	-	Neohesperi din, Poncirin[9]
Lemon (C. limon)	26 - 30[3] [9]	Present[3] [9]	-	-	913 mg/kg DW (fruit) [6]	Neoeriocitri n[3]
Lime (C. aurantifolia	17 - 18[3] [9]	Present[3]	-	-	Present[3]	
Sour Orange (C. aurantium)	Higher than lemon[10]	-	Present[2]	-	-	Neohesperi din[2]
Blood Orange	-	78 - 143 (pulp)[6]	-	37.0 - 93.0 (pulp)[6]	-	



Note: **Flavanone** content can vary significantly based on the specific cultivar, maturity, and analytical method used. The data presented is a compilation of mean values from various sources for comparative purposes. Dashes indicate that the **flavanone** was not a major component or data was not available in the cited sources.

Experimental Protocols

The quantification of **flavanone**s in citrus varieties is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol synthesized from common methodologies described in the literature.[11][12]

- 1. Sample Preparation
- Fruit Fractionation: Separate the fruit into different parts (e.g., peel, pulp, seeds) as required.
- Homogenization: Homogenize a known weight of the fresh sample. For dried samples, grind them into a fine powder.
- Extraction:
 - Use a solvent system such as N,N-dimethylformamide, methanol, or an ethanol-water mixture.[13]
 - Employ techniques like sonication or Soxhlet extraction to enhance efficiency.
 - The extraction is typically performed for a defined period (e.g., 1-2 hours) at a controlled temperature.
- Filtration and Purification:
 - Filter the extract to remove solid particles.
 - The crude extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.
- 2. HPLC Analysis

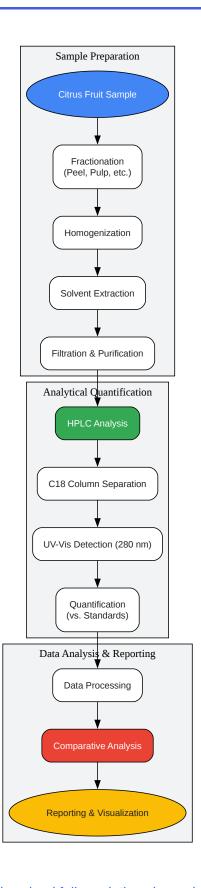


- Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.
- Column: A reversed-phase C18 column is commonly employed for the separation of flavanones.[12]
- Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as:
 - Solvent A: Water with a small percentage of an acid (e.g., formic acid or acetic acid) to improve peak shape.
 - Solvent B: Acetonitrile or methanol.
 - The gradient program is optimized to achieve good separation of the target flavanones.
- Detection: The UV detector is set at a wavelength where flavanones exhibit maximum absorbance, typically around 280 nm.
- · Quantification:
 - Prepare standard solutions of known concentrations for each **flavanone** to be quantified (e.g., hesperidin, naringin, narirutin, eriocitrin).
 - Generate a calibration curve by plotting the peak area against the concentration of the standards.
 - The concentration of each **flavanone** in the sample extract is determined by comparing its peak area with the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of **flavanone** content in citrus varieties.





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Workflow for citrus flavanone analysis.



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